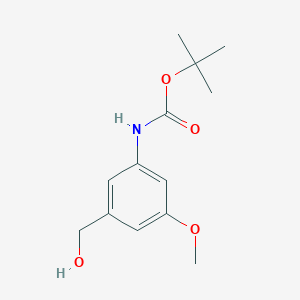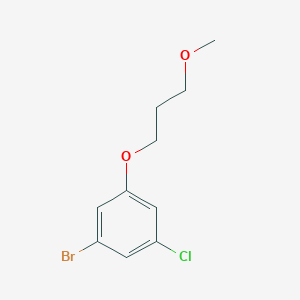
2-Ethynyl-1-fluoro-3-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethynyl-1-fluoro-3-methoxybenzene is an organic compound with the molecular formula C9H7FO It is a derivative of benzene, featuring an ethynyl group, a fluorine atom, and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-1-fluoro-3-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the reaction of 1-fluoro-3-methoxybenzene with acetylene in the presence of a strong base, such as sodium amide, under anhydrous conditions. This reaction results in the substitution of a hydrogen atom on the benzene ring with an ethynyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Ethynyl-1-fluoro-3-methoxybenzene can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, where the ethynyl, fluoro, or methoxy groups can be replaced by other substituents.
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can undergo reduction reactions to form alkenes or alkanes.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and Lewis acids (e.g., aluminum chloride).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.
Reduction Reactions: Products include alkenes or alkanes.
Scientific Research Applications
2-Ethynyl-1-fluoro-3-methoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethynyl-1-fluoro-3-methoxybenzene involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the fluorine atom can form hydrogen bonds with biological molecules. These interactions can influence the compound’s reactivity and binding affinity in biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1-Ethynyl-2-methoxybenzene: Similar structure but lacks the fluorine atom.
2-Ethynyl-1-methoxybenzene: Similar structure but lacks the fluorine atom.
1-Ethynyl-3-fluoro-2-methoxybenzene: Similar structure but with different positions of the substituents.
Uniqueness
2-Ethynyl-1-fluoro-3-methoxybenzene is unique due to the presence of both the ethynyl and fluorine groups, which impart distinct chemical properties.
Properties
Molecular Formula |
C9H7FO |
|---|---|
Molecular Weight |
150.15 g/mol |
IUPAC Name |
2-ethynyl-1-fluoro-3-methoxybenzene |
InChI |
InChI=1S/C9H7FO/c1-3-7-8(10)5-4-6-9(7)11-2/h1,4-6H,2H3 |
InChI Key |
LWKGWSYFWKBJDL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)F)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5'-Bromo-6'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B15090010.png)

![4-[(Cyclobutylamino)methyl]benzoic acid](/img/structure/B15090018.png)

![N-[2-(2-bromo-4-fluorophenyl)ethyl]cyclopropanamine](/img/structure/B15090021.png)

![{1-[2-(4-Bromophenoxy)ethyl]pyrrolidin-2-yl}methanol](/img/structure/B15090032.png)
![[6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] tetradecanoate](/img/structure/B15090037.png)

![4-[6-(Difluoromethyl)-2-pyridyl]aniline](/img/structure/B15090044.png)
![Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B15090067.png)



